molecular formula C13H13ClN2O2 B1521809 ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 864426-88-0

ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1521809
CAS No.: 864426-88-0
M. Wt: 264.71 g/mol
InChI Key: UVWWZHUKGXPCDH-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Kinetic Interactions with Ethanol

Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate, through its derivative 4-Methylpyrazole (4-MP), interacts with ethanol. It's a potent inhibitor of alcohol dehydrogenase, impacting the metabolism of substances like methanol and ethylene glycol. Studies have shown that 4-MP can significantly influence the rate of ethanol elimination, suggesting that it can effectively block the metabolism of certain alcohols in the human body (Jacobsen et al., 1996).

2. Environmental Exposure and Health Implications

Research has focused on environmental exposure to compounds structurally related to this compound, particularly DDT and its metabolites like DDE. Associations with adverse reproductive outcomes, such as preterm birth and fetal loss, have been observed. These findings are crucial for understanding the environmental and health impacts of related organochlorine compounds (Longnecker et al., 2001; Longnecker et al., 2005).

3. Interaction with Insecticides

The compound's relationship to pyrethroid and organophosphorus insecticides has been investigated, especially concerning environmental exposure and potential developmental neurotoxicity in children. This line of research helps to understand the broader implications of such compounds in public health and environmental safety (Babina et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “Ethyl 4-chloroacetoacetate”, indicates that it is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8-12(16(2)15-11)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWWZHUKGXPCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864426-88-0
Record name Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864426-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In analogy to the procedure described for example 2 a], 5-(4-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (T. van Herk et al., J. Med. Chem. 2003, 46, 3945-3951) was reacted with methyl iodide in the presence of potassium hydroxide to to give 5-(4-chloro-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester as colorless crystals and 5-(4-chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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